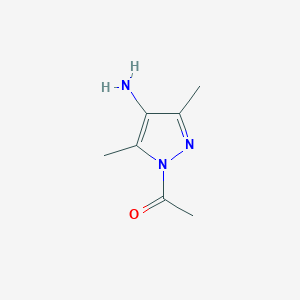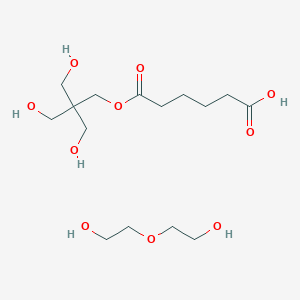
Adipic acid-diethyleneglycol-pentaerythritol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adipic acid-diethyleneglycol-pentaerythritol is a complex organic compound with the molecular formula C15H32O11. It is formed by the combination of adipic acid, diethylene glycol, and pentaerythritol. This compound is known for its versatility and is used in various industrial applications, particularly in the production of polyesters and polyurethanes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adipic acid-diethyleneglycol-pentaerythritol typically involves the esterification of adipic acid with diethylene glycol and pentaerythritol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to temperatures between 150-200°C to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are fed into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Adipic acid-diethyleneglycol-pentaerythritol undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of esters into carboxylic acids and alcohols in the presence of water.
Oxidation: The conversion of alcohol groups to carbonyl groups using oxidizing agents.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst, temperatures between 150-200°C.
Hydrolysis: Acidic or basic conditions, room temperature to 100°C.
Oxidation: Potassium permanganate or chromium trioxide as oxidizing agents, room temperature to 80°C.
Major Products Formed
Esterification: Formation of this compound.
Hydrolysis: Adipic acid, diethylene glycol, and pentaerythritol.
Oxidation: Formation of carbonyl compounds from alcohol groups.
Scientific Research Applications
Adipic acid-diethyleneglycol-pentaerythritol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of polyesters and polyurethanes.
Biology: Studied for its potential use in biodegradable polymers.
Medicine: Investigated for its biocompatibility and potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of adipic acid-diethyleneglycol-pentaerythritol involves its ability to form ester bonds, which contribute to its role in polymer synthesis. The compound interacts with various molecular targets, including hydroxyl and carboxyl groups, facilitating the formation of long-chain polymers. These interactions are crucial for its applications in producing polyesters and polyurethanes .
Comparison with Similar Compounds
Similar Compounds
Adipic acid: A key industrial dicarboxylic acid used in nylon manufacturing.
Diethylene glycol: A common glycol used in the production of polyesters.
Pentaerythritol: A polyol used in the synthesis of alkyd resins and polyurethanes
Uniqueness
Adipic acid-diethyleneglycol-pentaerythritol is unique due to its combination of three different components, which imparts distinct properties such as enhanced flexibility and durability in the resulting polymers. This makes it particularly valuable in applications requiring high-performance materials .
Properties
Molecular Formula |
C15H30O10 |
|---|---|
Molecular Weight |
370.39 g/mol |
IUPAC Name |
6-[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]-6-oxohexanoic acid;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C11H20O7.C4H10O3/c12-5-11(6-13,7-14)8-18-10(17)4-2-1-3-9(15)16;5-1-3-7-4-2-6/h12-14H,1-8H2,(H,15,16);5-6H,1-4H2 |
InChI Key |
VGCJUVOIDALIAU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)OCC(CO)(CO)CO)CC(=O)O.C(COCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol](/img/structure/B13800098.png)
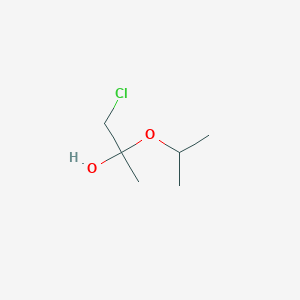
![2-hydroxybutanedioate;(3Z)-4-methyl-3-[(4-phenyldiazenylphenyl)hydrazinylidene]-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione](/img/structure/B13800110.png)
![5-Chloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13800115.png)

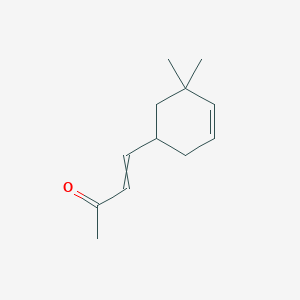
![1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine](/img/structure/B13800125.png)
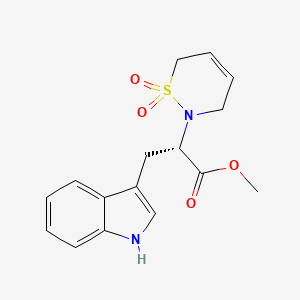
![Acetamide,N-[1-(4-methylphenyl)-2-propynyl]-](/img/structure/B13800137.png)
![N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine](/img/structure/B13800140.png)
![[(Dichloromethyl)sulfanyl]benzene](/img/structure/B13800147.png)
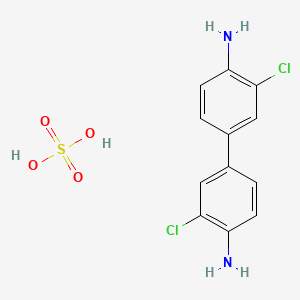
![2-Naphthalenesulfonyl chloride, 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]-](/img/structure/B13800162.png)
